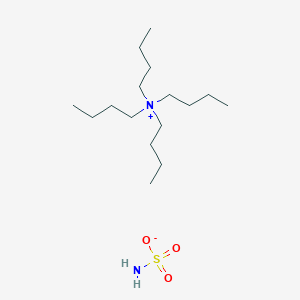

Tetrabutylammonium sulfamate

Description

Role of Sulfamate (B1201201) Anions in Functional Chemical Systems

The sulfamate anion (H₂NSO₃⁻) is the conjugate base of sulfamic acid. While the user's request specified the "sulfate" anion, the compound of interest is tetrabutylammonium (B224687) sulfamate. The sulfamate anion is a distinct chemical entity from the sulfate (B86663) anion (SO₄²⁻).

Sulfamate and its derivatives are important in various chemical contexts. For instance, N-substituted sulfamates are synthesized for various applications, and methods have been developed for their preparation from carboxylic acids using reagents like tetrabutylammonium sulfamate. researchgate.net The chemistry of sulfamic acid and sulfamates has been studied, including their acidity and solubility. researchgate.net

In a different context, the related sulfate anion has been studied for its role in atmospheric chemistry, where its formation from organosulfates can be initiated by hydroxyl radicals. copernicus.org The sulfate anion is also significant in biological systems and industrial processes, where controlling its concentration is crucial. frontiersin.org Research in supramolecular chemistry has focused on developing receptors for the selective recognition and separation of sulfate anions from aqueous solutions. frontiersin.org In materials science, anions with sulfate functionality are explored for use in electrolytes for lithium batteries. researchgate.net

Overview of this compound in Academic Literature

This compound is documented in chemical literature primarily as a reagent in organic synthesis. Its chemical formula is C₁₆H₃₈N₂O₃S and it has a molecular weight of 338.55 g/mol . scbt.comcalpaclab.com

One notable application is in a one-pot method for the synthesis of N-substituted sulfamates from carboxylic acids. researchgate.net This reaction proceeds under mild conditions using di-tert-butyl dicarbonate, this compound, and pyridine. The study proposes a reaction mechanism with two competing pathways, where the desired sulfamate products are formed with aliphatic and electron-deficient aromatic acid substrates. researchgate.net This highlights the utility of this compound as a source of the sulfamate nucleophile in a convenient synthetic procedure.

Interdisciplinary Research Landscape Involving this compound

The research involving this compound primarily resides within the field of synthetic organic chemistry. Its application as a reagent for the synthesis of N-acyl sulfamates demonstrates its role in developing new methodologies for creating complex organic molecules. researchgate.net

While direct interdisciplinary research on this compound itself is not extensively documented in the provided search results, the properties of its constituent ions suggest potential for broader applications. The tetrabutylammonium cation is widely used in materials science, particularly in perovskite solar cells and electrocatalysis. rsc.orgresearchgate.netacs.orgnih.gov The sulfamate group is a key functional group in various bioactive molecules. Therefore, the unique combination of these two ions in this compound could be leveraged in areas such as medicinal chemistry or materials science, for example, in the design of novel ionic liquids or functional materials.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 88144-23-4 | scbt.comcalpaclab.com |

| Molecular Formula | C₁₆H₃₈N₂O₃S | scbt.comcalpaclab.com |

Table 2: Components of this compound

| Ion | Chemical Formula | Key Research Areas |

|---|---|---|

| Tetrabutylammonium (cation) | [N(C₄H₉)₄]⁺ | Phase-transfer catalysis, Electrochemistry, Perovskite solar cells wikipedia.orgresearchgate.netrsc.orgresearchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrabutylazanium;sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.H3NO3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXHZSNUJQJUFZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.NS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584992 | |

| Record name | N,N,N-Tributylbutan-1-aminium sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88144-23-4 | |

| Record name | N,N,N-Tributylbutan-1-aminium sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tetrabutylammonium Sulfamate

Conventional Synthetic Routes for Tetrabutylammonium (B224687) Sulfamate (B1201201) Derivatives

Traditional methods for synthesizing tetrabutylammonium sulfamate and its derivatives rely on well-established chemical reactions, including those involving sulfuric acid derivatives, neutralization, and anion exchange.

Reaction of Tetrabutylammonium Salts with Sulfuric Acid Derivatives

One common approach to synthesizing related tetrabutylammonium salts, such as tetrabutylammonium hydrogen sulfate (B86663), involves the reaction of a tetrabutylammonium salt, like tetrabutylammonium chloride or hydroxide (B78521), with sulfuric acid. bloomtechz.com For instance, dissolving tetrabutylammonium chloride in water and then slowly adding concentrated sulfuric acid leads to the formation of tetrabutylammonium hydrogen sulfate. bloomtechz.com Similarly, the reaction of tetrabutylammonium hydroxide with sulfuric acid also yields the hydrogen sulfate salt. bloomtechz.com

While direct synthesis of this compound from sulfuric acid derivatives is less commonly detailed, the synthesis of N-substituted sulfamates can be achieved using this compound as a starting material in reactions with carboxylic acids. researchgate.netthieme-connect.com A modified procedure for sulfation involves using chlorosulfonic acid followed by a cation exchange with tetrabutylammonium hydrogen sulfate. nih.gov This method has been used for the sulfation of various organic molecules like phenols and benzyl (B1604629) alcohols. nih.gov

Neutralization-Based Synthetic Protocols for this compound

Neutralization reactions provide a straightforward route to tetrabutylammonium salts. The reaction of tetrabutylammonium hydroxide, a strong base, with an appropriate acid results in the formation of the corresponding tetrabutylammonium salt and water. wikipedia.org For the synthesis of this compound, this would involve the neutralization of tetrabutylammonium hydroxide with sulfamic acid.

Tetrabutylammonium hydroxide is typically prepared in solution from a tetrabutylammonium halide, such as tetrabutylammonium bromide, through reaction with silver oxide or by using an ion exchange resin. wikipedia.org It is a versatile base used in organic synthesis, and its reaction with a wide range of acids allows for the preparation of various lipophilic tetrabutylammonium salts. wikipedia.org

Anion Exchange Synthesis Strategies for this compound

Anion exchange is a powerful technique for the synthesis of tetrabutylammonium salts. This method involves the exchange of the anion of a starting tetrabutylammonium salt with the desired anion. For example, tetrabutylammonium dodecyl sulfate has been synthesized from tetrabutylammonium bromide with a high yield and exchange rate using an anion exchange technique. researcher.life

This strategy can be applied to the synthesis of this compound by passing a solution of a tetrabutylammonium halide, such as tetrabutylammonium bromide, through an anion exchange column loaded with sulfamate ions. A similar process is used to prepare tetrabutylammonium hydroxide, where a solution of tetrabutylammonium iodide is passed through an anion exchange resin in the hydroxide form. dss.go.th The resulting tetrabutylammonium salts are often more soluble in organic solvents than their inorganic counterparts. dss.go.th The use of tetrabutylammonium hydroxide as a phase transfer anionic extractant has been demonstrated for sulfate exchange. rsc.org

Emerging and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, new methods are being developed to synthesize this compound that are more environmentally friendly, efficient, and sustainable.

Solvent-Free Synthesis Techniques for this compound

Solvent-free synthesis is a key area of green chemistry that aims to reduce or eliminate the use of volatile organic solvents. mdpi.com Tetrabutylammonium hydrogen sulfate (TBAHS), a related compound, has been effectively used as a catalyst in solvent-free reactions, such as the Biginelli reaction to produce dihydropyrimidinones. tandfonline.comtandfonline.com These reactions are often carried out at elevated temperatures, which can also help to remove water produced during the reaction. tandfonline.com The use of TBAHS as a solid protic acid and phase-transfer reagent under solvent-free conditions has been shown to be efficient for various organic transformations. tandfonline.comresearcher.lifederpharmachemica.com While direct solvent-free synthesis of this compound is not extensively documented, the success of these related methods suggests potential for its application.

Electrodialysis-Based Production Methods of this compound

Electrodialysis is a membrane-based separation process that uses an electric potential to transport ions through ion-exchange membranes. watereurope.eu This technology has been explored for the recovery and concentration of various chemicals, including sulfuric acid and tetrabutylammonium ions from wastewater. chimicatechnoacta.ruurfu.ru Bipolar membrane electrodialysis, in particular, has been used to recycle tetrabutylammonium hydroxide from tetrabutylammonium sulfate solutions. google.com This process separates the tetrabutylammonium cations and sulfate anions, allowing for the generation of tetrabutylammonium hydroxide and sulfuric acid in separate streams. google.com This method offers a promising green alternative for the production of tetrabutylammonium hydroxide, a key precursor for this compound via neutralization. The electrodialysis process can be optimized by adjusting parameters such as current density and flow rates to improve efficiency and reduce energy consumption. tdl.orgacs.org

Mechanistic Investigations of Tetrabutylammonium Sulfamate Mediated Reactions

Elucidation of Phase-Transfer Catalysis Mechanisms by Tetrabutylammonium (B224687) Sulfamate (B1201201)

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. nitrkl.ac.in The catalyst, in this case, tetrabutylammonium sulfamate, transports a reactant from one phase to another, enabling the reaction to proceed. nitrkl.ac.in

Interfacial Reaction Dynamics and Ion-Pair Formation in this compound Systems

The efficacy of a phase-transfer catalyst is intrinsically linked to its ability to form ion pairs. In a biphasic system, the tetrabutylammonium cation [(C₄H₉)₄N]⁺ pairs with an anion from the aqueous phase, such as the sulfamate anion [H₂NSO₃]⁻ or another reactant anion. This newly formed ion pair, being lipophilic due to the four butyl chains, can then migrate across the phase interface into the organic phase. cambridge.org This transfer is crucial as it brings the reactive anion into the same phase as the organic substrate, where the reaction can occur. operachem.com

The dynamics at the interface are complex. The catalyst, this compound, continuously shuttles anions into the organic phase. cambridge.org The bulky nature of the tetrabutylammonium cation creates a hydrophobic environment that stabilizes the charged sulfamate anion in the organic solvent. scbt.com This stabilization enhances the anion's reactivity, as it is less solvated by water molecules and exists as a "naked" and more reactive species. operachem.com The formation of these ion pairs alters the reaction dynamics, often leading to increased reaction rates and selectivity. scbt.com

| Catalyst Component | Role in Ion-Pair Formation | Consequence |

| Tetrabutylammonium Cation | Forms a lipophilic ion pair with the aqueous-phase anion. | Facilitates transfer into the organic phase. |

| Sulfamate Anion | Acts as the initial counter-ion or is exchanged for a reactant anion. | Participates in the reaction or is exchanged. |

| Interface | The region where ion exchange and phase transfer occur. | Site of crucial catalytic steps. |

Role of Amphiphilic Character in Biphasic Catalytic Systems with this compound

The amphiphilic nature of tetrabutylammonium salts is central to their function as phase-transfer catalysts. These molecules possess both a hydrophilic (the ionic head) and a hydrophobic (the alkyl tails) part. uni-konstanz.de This dual character allows them to be soluble in both polar and non-polar media, facilitating the extraction of ion pairs in biphasic systems.

Radical Species Generation and Reaction Pathways Initiated by this compound

Recent research has explored the role of sulfate (B86663) and related species in generating radical intermediates. The sulfate radical anion (SO₄•⁻) can be produced from persulfates through various means, including photochemically or electrochemically promoted processes. rsc.org This highly reactive radical can then initiate further reactions by abstracting a hydrogen atom from a suitable substrate, a process known as hydrogen atom transfer (HAT). rsc.orgnih.gov

In the context of this compound, while direct generation of a sulfamate radical is less commonly documented, the principles of radical generation from related sulfate species are relevant. For instance, the electrochemical oxidation of iodide in the presence of tetrabutylammonium ions has been shown to generate iodine radicals (I•). scielo.org.mx These radicals can then react with the tetrabutylammonium cation itself, leading to the formation of various byproducts. scielo.org.mx This suggests that under specific electrochemical or photochemical conditions, the components of this compound could potentially be involved in radical pathways. For example, the sulfate radical anion, if formed, is a powerful HAT agent capable of activating C(sp³)–H bonds. rsc.org

| Radical Precursor | Method of Generation | Resulting Radical | Subsequent Reaction |

| Persulfate (S₂O₈²⁻) | Photochemical/Electrochemical | Sulfate Radical Anion (SO₄•⁻) | Hydrogen Atom Transfer (HAT) |

| Iodide (I⁻) | Electrochemical Oxidation | Iodine Radical (I•) | Reaction with TBA⁺ cation |

Proton Transfer and Acidic Catalysis Mechanisms Mediated by this compound

Tetrabutylammonium hydrogen sulfate (TBAHS), a closely related compound, is known to act as a catalyst in reactions requiring a proton source. tandfonline.com It can function as a solid protic acid and a phase-transfer reagent simultaneously. tandfonline.com The hydrogen sulfate anion (HSO₄⁻) is a Brønsted acid and can participate in acid-catalyzed reactions.

The sulfamate anion (H₂NSO₃⁻) in this compound also has the potential to participate in proton transfer, although it is generally considered a weak acid. The mechanism of proton transfer is fundamental in many chemical and biological processes and can occur in a concerted or stepwise manner. lmaleidykla.ltnumberanalytics.com In a concerted proton-coupled electron transfer (PCET), an electron and a proton are transferred simultaneously. numberanalytics.comnih.gov In stepwise mechanisms, the transfer occurs in separate steps (electron transfer followed by proton transfer, or vice versa). numberanalytics.com

In reactions mediated by this compound, the sulfamate anion could act as a proton donor or acceptor, depending on the reaction conditions and the pKa of the other species involved. This can be particularly relevant in non-aqueous environments where the local concentration of protons can be controlled by the catalyst.

Influence of Counterion Identity and Alkyl Chain Length on this compound Reaction Mechanisms

The performance of a quaternary ammonium (B1175870) salt as a phase-transfer catalyst is significantly influenced by both the nature of its counterion and the length of its alkyl chains. rsc.orgnih.gov

Counterion Identity: The identity of the anion (the counterion) plays a crucial role. For instance, in some acid-catalyzed reactions, tetrabutylammonium hydrogen sulfate (TBAHS) shows higher yields compared to tetrabutylammonium chloride (TBAC) because the hydrogen sulfate anion has stronger Brønsted acidity. Weaker ionic interactions between the cation and anion can lead to a more "naked" and therefore more reactive anion in the organic phase. operachem.comrsc.org

Alkyl Chain Length: The length of the alkyl chains on the quaternary ammonium cation is critical for its partitioning behavior between the aqueous and organic phases. operachem.com

Too Short: Salts with very short alkyl chains (e.g., tetramethylammonium) are primarily soluble in the aqueous phase and are ineffective at transferring anions to the organic phase. operachem.com

Optimal Length: Salts with intermediate chain lengths, like tetrabutylammonium, can partition effectively between the two phases, facilitating efficient anion transfer. operachem.comresearchgate.net

Too Long: Very long alkyl chains cause the salt to be almost exclusively soluble in the organic phase, which reduces its ability to partition back into the aqueous phase to pick up more reactant anions, thereby decreasing its catalytic activity. operachem.com

The balance between hydrophobicity and hydrophilicity, dictated by the alkyl chain length, is therefore a key determinant of the catalyst's efficiency in phase-transfer reactions. nih.govresearchgate.net

| Property | Influence on Mechanism | Example |

| Counterion Acidity | Affects performance in acid-catalyzed reactions. | TBAHS can be more effective than TBAC due to the Brønsted acidity of HSO₄⁻. |

| Counterion Size/Charge Density | Influences ion-pair strength and anion reactivity. | Larger, softer anions can form looser ion pairs, increasing reactivity. operachem.com |

| Alkyl Chain Length | Determines partitioning between aqueous and organic phases. | Tetrabutylammonium offers a good balance for many PTC applications. operachem.com |

| Hydrophobicity | Increases with longer alkyl chains, affecting solubility. | Long-chain salts are more soluble in non-polar solvents. nih.gov |

Advanced Catalytic Applications of Tetrabutylammonium Sulfamate in Organic Synthesis

Catalysis in Carbon-Carbon Bond Formation Reactions

TBAHS has proven to be an efficient catalyst for several fundamental carbon-carbon and carbon-heteroatom bond-forming reactions, prized for its stability, ease of handling, and effectiveness in promoting complex molecular assemblies. thieme-connect.comresearchgate.net

Tetrabutylammonium (B224687) hydrogen sulfate (B86663) is a proficient catalyst for multicomponent condensation reactions, which are powerful tools for building complex molecules in a single step.

Biginelli Reaction: TBAHS effectively catalyzes the three-component Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). tandfonline.com This reaction is a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological importance. tandfonline.com Using TBAHS as a solid protic acid and phase-transfer catalyst under solvent-free conditions at 80°C allows for the synthesis of DHPMs in high yields. tandfonline.com The protocol is effective for a range of aldehydes, including aromatic aldehydes with both electron-donating and electron-withdrawing substituents, as well as aliphatic aldehydes which typically give poor yields in this reaction. tandfonline.com For instance, using this method, yields of 68% and 59% were achieved for the corresponding DHPMs derived from isobutyraldehyde (B47883) and n-heptanal, respectively. tandfonline.com

Table 1: Tetrabutylammonium Hydrogen Sulfate (TBAHS) Catalyzed Biginelli Reaction Under Solvent-Free Conditions tandfonline.com

| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Yield (%) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 82 |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 95 |

| 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | 90 |

| Benzaldehyde | Ethyl acetoacetate | Thiourea | 94 |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Thiourea | 85 |

| Isobutyraldehyde | Ethyl acetoacetate | Urea | 68 |

Hantzsch Reaction: The Hantzsch synthesis of dihydropyridines, another vital multicomponent reaction, is also efficiently promoted by TBAHS. scirp.orgnih.gov This reaction typically involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia (B1221849). nih.gov TBAHS has been used to catalyze the eco-friendly synthesis of glycosyl 1,4-dihydropyridines in diethylene glycol. scirp.orgresearchgate.net Similarly, it promotes the synthesis of tetrahydrobenzo[a]xanthene-11-ones, which involves a Hantzsch-type condensation. cbijournal.com

As a phase-transfer catalyst, TBAHS is highly effective in promoting N-alkylation reactions. sfdchem.comottokemi.com It facilitates the reaction between a nitrogen-containing substrate, often in an aqueous or solid phase, and an alkylating agent in an organic phase. This methodology has been successfully applied to the selective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones under solvent-free, mild phase-transfer catalytic conditions using TBAHS with 50% aqueous sodium hydroxide (B78521). researchgate.netnih.gov This approach is tolerant of various substituents on the pyrimidinone core. nih.gov The utility of TBAHS also extends to the N-alkylation of other substrates, such as benzanilides. sfdchem.comottokemi.com

The aza-Michael reaction, or the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental method for forming carbon-nitrogen bonds. nih.gov Tetrabutylammonium salts are known to catalyze this transformation. For example, TBAHS has been used to catalyze the regioselective Michael addition of indoles to electron-deficient olefins like nitrostyrenes and chalcones in an aqueous medium, producing 3-alkylated indoles in good to excellent yields. researchgate.net In a related context, a sulfamate-tethered intramolecular aza-Michael cyclization has been developed, demonstrating the utility of the sulfamate (B1201201) group as an internal nucleophile to form valuable heterocyclic products with high diastereoselectivity. nih.gov

TBAHS has been identified as an efficient catalyst for the cyclization of β-amino acids to form β-lactams. sfdchem.comottokemi.com β-Lactams are a critically important class of compounds, forming the core structure of penicillin and cephalosporin (B10832234) antibiotics. google.comresearchgate.net The catalytic role of TBAHS in this transformation showcases its utility in the synthesis of complex and pharmaceutically relevant heterocyclic molecules.

Catalysis in Oxidation and Reduction Processes

TBAHS plays a significant role as a co-catalyst in various oxidation reactions, often by facilitating the transfer of an oxidizing agent from an aqueous phase to an organic phase where the substrate resides. wasteless.bio

The selective oxidation of alcohols to carbonyl compounds and the direct oxidation of C-H bonds are challenging yet crucial transformations in organic synthesis. mdpi.com TBAHS is used as a phase-transfer catalyst in combination with an oxidant like Oxone (potassium peroxymonosulfate) to achieve these conversions efficiently. researchgate.net This system allows for the catalytic oxidation of benzylic C-H bonds in compounds like toluenes and ethylbenzenes to their corresponding carbonyls under relatively mild conditions (e.g., in anhydrous acetonitrile (B52724) at 60 °C). researchgate.net The same reagent system can also be applied to the oxidation of alkanes. researchgate.netsigmaaldrich.com

Furthermore, TBAHS facilitates the chemoselective oxidation of a wide range of alcohols. sfdchem.comottokemi.com This catalytic system is particularly valuable for its selectivity, enabling the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, often without overoxidation to carboxylic acids. mdpi.com It has also been used in a catalytic system for the phosphorylation of alcohols. nih.govomicsdi.org

Table 2: TBAHS-Facilitated Oxidation of Alcohols

| Substrate | Oxidizing System | Product | Notes |

|---|---|---|---|

| Primary & Secondary Benzylic Alcohols | TBAHS, Oxidant (e.g., Oxone) | Aldehydes & Ketones | High selectivity, avoids overoxidation to carboxylic acids. mdpi.com |

| Benzyl (B1604629) Alcohol | TBAHS, V-substituted phosphomolybdates, O₂ | Benzaldehyde | Aerobic oxidation with high conversion and selectivity. mdpi.com |

| Alkanes | TBAHS, Sodium o-iodobenzenesulfonate, Oxone | Carbonyl Compounds | Effective for oxidation of alkane C-H bonds under phase-transfer conditions. researchgate.net |

Green Catalysis Principles Applied to Tetrabutylammonium Sulfamate

The application of this compound and related salts aligns with several principles of green chemistry, most notably in the development of solvent-free reaction environments.

Tetrabutylammonium hydrogen sulfate (TBAHS) has been utilized as an efficient catalyst for various organic syntheses under solvent-free conditions. tandfonline.com This approach is environmentally benign as it avoids the use of volatile and often toxic organic solvents. derpharmachemica.com For example, TBAHS has been used to catalyze the three-component condensation reaction of aldehydes, 1,3-dicarbonyl compounds, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones in high yields at 80°C without a solvent. tandfonline.com

Similarly, the synthesis of 1,4-dihydropyridines via the Hantzsch method has been effectively carried out using TBAHS as a catalyst under solvent-free conditions. derpharmachemica.com The condensation of ethyl acetoacetate, ammonium (B1175870) acetate (B1210297), and substituted arylaldehydes proceeds efficiently in the presence of solid TBAHS. derpharmachemica.com The advantages of this method include good to high yields, short reaction times, and a simple work-up procedure where the catalyst can often be recovered and reused. derpharmachemica.com The use of TBAHS in these solvent-free reactions showcases its utility as a practical and environmentally friendly catalyst. derpharmachemica.comdiscofinechem.com

Table 3: Solvent-Free Reactions Catalyzed by TBAHS

| Reaction Type | Reactants | Product | Yield (%) |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Dihydropyrimidinone | High |

| Hantzsch Synthesis | Aldehyde, Ethyl Acetoacetate, Ammonium Acetate | 1,4-Dihydropyridine | 85-95 |

Data based on studies of solvent-free synthesis using TBAHS. tandfonline.comderpharmachemica.com

Catalyst Reusability and Sustainability Metrics for this compound

The principles of green and sustainable chemistry emphasize the importance of catalyst reusability to minimize waste, reduce costs, and lower the environmental impact of chemical processes. While this compound serves as a valuable reagent in specialized syntheses, such as the one-pot formation of N-substituted sulfamates, comprehensive studies detailing its recovery and reuse are not extensively documented in publicly available literature. The homogeneous nature of its application in many organic solvents presents challenges for simple separation and recycling.

However, the potential for reusability is a critical consideration for any catalytic system. The viability of recycling a catalyst is typically assessed by recovering it from the reaction mixture post-completion—often through methods like extraction or precipitation—and then reintroducing it into a new reaction batch. The catalyst's performance is monitored across several cycles, with key metrics being the maintenance of high product yield and consistent reaction times. A decline in activity can indicate catalyst degradation or loss during recovery.

Table 1: Illustrative Methodology for Catalyst Reusability Assessment This table demonstrates a typical approach for evaluating catalyst reusability, a method applicable to catalysts like tetrabutylammonium salts. Data is hypothetical to illustrate the concept.

| Reuse Cycle | Reaction Time (hours) | Product Yield (%) | Catalyst Activity Retention (relative to Cycle 1) |

|---|---|---|---|

| 1 (Fresh) | 4 | 95 | 100% |

| 2 | 4.5 | 93 | 97.9% |

| 3 | 4.5 | 91 | 95.8% |

| 4 | 5 | 85 | 89.5% |

From a sustainability perspective, the efficiency of a chemical process is quantified using various metrics. rsc.orgsemanticscholar.org These metrics provide a quantitative assessment of the process's "greenness" by evaluating the amount of waste generated relative to the desired product.

Key Sustainability Metrics:

E-Factor (Environmental Factor): This is the ratio of the mass of total waste to the mass of the product. A lower E-factor signifies less waste generation and a more sustainable process.

Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI is indicative of a more efficient and less wasteful process. rsc.org

Carbon Efficiency (CE): This metric measures the percentage of carbon from the reactants that is incorporated into the final product.

Table 2: Definitions of Key Green Chemistry Sustainability Metrics

| Metric | Formula | Ideal Value | Significance |

|---|---|---|---|

| E-Factor | Total Mass of Waste / Mass of Product | 0 | Measures waste production directly. rsc.org |

| Process Mass Intensity (PMI) | Total Mass Input / Mass of Product | 1 | Evaluates total resource efficiency. rsc.org |

| Carbon Efficiency (CE) | (Molecular Weight of Product × Moles of Product × # Carbons in Product) / (Total Mass of Carbon in Reactants) × 100 | 100% | Tracks the efficiency of carbon utilization from reactants to product. |

Microwave-Assisted Catalysis Involving this compound

Microwave-assisted organic synthesis (MAOS) has become a transformative technology in modern chemistry, valued for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. acs.orgmdpi.com The technique relies on the efficient absorption of microwave energy by polar molecules in the reaction mixture, leading to rapid and uniform volumetric heating that is distinct from conventional surface-based heating methods. acs.org

In many organic syntheses, the reactants and the bulk solvent may be nonpolar and thus transparent to microwaves. In such cases, ionic liquids or phase-transfer catalysts are often added as microwave absorbers. acs.orgpsu.edu Due to their ionic nature, quaternary ammonium salts like those in the tetrabutylammonium family can absorb microwave energy efficiently and transfer that thermal energy to the surrounding reaction medium, accelerating the reaction rate.

While specific studies detailing the use of this compound in MAOS are sparse, the application of other tetrabutylammonium salts is well-established, demonstrating the potential role of the tetrabutylammonium cation in this technology. For instance, Tetrabutylammonium bromide (TBAB) has been successfully employed as a phase-transfer agent and microwave absorber in various reactions. psu.edu The use of a biocompatible salt, bis(tetrabutylammonium)sebacate, has also been reported as an efficient catalyst for microwave-assisted polymerizations, producing functional polyesters in minutes. rsc.org These examples suggest that this compound could similarly function as an effective promoter in microwave-assisted reactions, particularly in systems requiring a polar additive to facilitate energy absorption.

Table 3: Representative Microwave-Assisted Reactions Using Tetrabutylammonium Salts This table showcases the utility of the tetrabutylammonium cation in MAOS, providing a basis for the potential application of the sulfamate salt.

| Reaction Type | Catalyst/Additive | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Suzuki Coupling | Tetrabutylammonium bromide (TBAB) | Water | 150 | 1.5 min | 98 | psu.edu |

| Sonogashira Coupling | Poly(ethylene glycol) / (TBAB analogous) | Water | 100 | 5 min | 81 | psu.edu |

| Epoxide Polymerization | bis(Tetrabutylammonium)sebacate | Bulk (solvent-free) | 160 | 30 min | >90 | rsc.org |

Immobilization and Heterogenization Strategies for this compound Catalysts

A significant drawback of homogeneous catalysts, including many ionic liquids and phase-transfer catalysts like this compound, is the difficulty of separating them from the reaction products and solvent. This complicates product purification and prevents efficient catalyst recycling. acs.org A powerful strategy to overcome this limitation is heterogenization, which involves immobilizing the homogeneous catalyst onto an insoluble solid support. diva-portal.org This converts the catalyst into a different phase from the reaction medium, allowing for easy recovery by simple filtration or centrifugation.

While research specifically detailing the immobilization of this compound is limited, established methodologies for other tetrabutylammonium salts and related ionic liquids provide a clear blueprint for potential heterogenization strategies. acs.orgresearchgate.net

Potential Immobilization Strategies:

Adsorption onto Porous Materials: The catalyst can be physically adsorbed onto the surface of high-surface-area materials like silica (B1680970) gel, alumina, or activated carbon. This method is straightforward, but leaching of the catalyst from the support can be a concern.

Ion Exchange with Resins: This strategy is particularly relevant for ionic compounds. A solid support containing exchangeable ions, such as an ion-exchange polymer resin, can be used to anchor the catalyst. For example, the immobilization of the tetrabutylammonium decatungstate photocatalyst on an ion-exchange resin has been successfully demonstrated, indicating the feasibility of this approach for other tetrabutylammonium salts. acs.org

Covalent Linkage: For more robust immobilization, the catalyst can be covalently bonded to a polymer backbone. This would require chemical modification of either the tetrabutylammonium cation or a functionalized support to create a stable chemical bond, significantly reducing the risk of leaching.

Immobilization on Magnetic Nanoparticles: Supporting the catalyst on magnetic nanoparticles (e.g., Fe₃O₄) offers a modern approach to heterogenization. The resulting catalyst can be easily separated from the reaction mixture using an external magnet, combining the benefits of easy recovery with high surface area. acs.org

The development of solid-supported ionic liquid catalysts (SILCs) is an active area of research. researchgate.net Studies on immobilized tetrabutylammonium-based amino acid ionic liquids for biodiesel production have shown that such heterogenized systems can exhibit high catalytic activity and improved stability, underscoring the viability of this strategy for compounds like this compound. researchgate.net

Table 4: Potential Supports for Heterogenization of this compound

| Support Material | Immobilization Method | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Silica (SiO₂) | Physical Adsorption, Covalent Linkage | High surface area, thermal stability. | Potential for catalyst leaching (adsorption). |

| Alumina (Al₂O₃) | Physical Adsorption | Good mechanical strength, varying surface acidity. | Leaching, lower surface area than some silicas. |

| Polymer Resins (e.g., Polystyrene) | Ion Exchange, Covalent Linkage | High loading capacity, tunable functionality. | Swelling in organic solvents, lower thermal stability. |

| Magnetic Nanoparticles (e.g., Fe₃O₄) | Adsorption, Covalent Linkage | Facile separation with a magnet, high surface area. acs.org | Potential for agglomeration, requires coating for stability. |

| Activated Carbon | Physical Adsorption | Very high surface area, low cost. | Can be less selective, potential for product adsorption. |

Tetrabutylammonium Sulfamate in Electrochemical Systems

Supporting Electrolyte Applications in Non-Aqueous Electrochemistry with Tetrabutylammonium (B224687) Sulfamate (B1201201)

A supporting electrolyte is a crucial component in non-aqueous electrochemistry, providing conductivity to the solution and minimizing the iR drop, thus ensuring accurate potential control at the working electrode. The ideal supporting electrolyte is electrochemically inert over a wide potential range, highly soluble in the chosen organic solvent, and does not interact with the analyte or the electrode surface.

While various tetrabutylammonium salts, such as the hexafluorophosphate (B91526) (TBAHPF₆), perchlorate (B79767) (TBAClO₄), and tetrafluoroborate (B81430) (TBABF₄), are ubiquitously used and extensively studied as supporting electrolytes, there is a conspicuous absence of research detailing the use of Tetrabutylammonium Sulfamate for this purpose. The electrochemical stability window and the dissociation behavior of this compound in common non-aqueous solvents like acetonitrile (B52724), dimethylformamide, or dichloromethane (B109758) have not been reported. Consequently, its suitability and potential advantages or disadvantages as a supporting electrolyte in techniques like cyclic voltammetry remain unknown.

Electrochemical Synthesis Methodologies Utilizing this compound

Electrochemical synthesis offers a green and often highly selective alternative to traditional chemical synthesis. The choice of electrolyte can be critical, not only in providing conductivity but also in participating in the reaction mechanism, for instance, by acting as a phase-transfer catalyst or by influencing the reactivity of substrates.

While some studies have employed other sulfamate-containing compounds as reagents in electrochemical synthesis, for instance as a nucleophilic nitrogen source for aziridination, there are no available reports on methodologies that specifically utilize This compound as either the primary electrolyte or a key reagent. Research on electrochemical synthesis often employs other tetrabutylammonium salts. For example, tetrabutylammonium acetate (B1210297) has been shown to facilitate N-H bond cleavage in certain electrochemical amination reactions. nih.gov However, the specific role and utility of the sulfamate anion in conjunction with the tetrabutylammonium cation in directing or enabling electrochemical synthesis remain an open area for investigation.

Influence of this compound on Redox Behavior of Analytes

The supporting electrolyte can significantly influence the redox behavior of an analyte through various mechanisms, including ion pairing, changes in the double-layer structure, and alteration of the analyte's solvation shell. These interactions can shift redox potentials and affect the kinetics of electron transfer.

A study on the effects of tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) as an additive in aqueous sulfuric acid for lead-acid batteries demonstrated its influence on the electrochemical behavior of lead compounds. researchgate.netresearcher.liferesearchgate.net The presence of TBAHS was found to increase the hydrogen and oxygen overpotentials and significantly alter the peak currents and potentials for the oxidation and reduction of lead oxide. researchgate.netresearcher.liferesearchgate.net This suggests that the tetrabutylammonium cation can have a marked effect on redox processes. However, this study was conducted in an aqueous system with the hydrogen sulfate salt, and there is no comparable research available for This compound in non-aqueous systems. The specific influence of the sulfamate anion on the redox potentials and electron transfer kinetics of various analytes is not documented.

Applications of this compound in Electrodialysis Processes

Electrodialysis is a membrane-based separation process that utilizes an electric potential gradient to transport ions through ion-exchange membranes. It has applications in desalination, demineralization, and the recovery of valuable chemicals.

There are reports on the use of electrodialysis for the recovery of tetrabutylammonium and sulfuric acid, and a patent describes the electrolysis of tetrabutylammonium sulfate using a four-compartment electrodialysis setup to produce tetrabutylammonium hydroxide (B78521). google.comchimicatechnoacta.ru In this process, the tetrabutylammonium sulfate solution is fed into the system, and under the influence of an electric field, the tetrabutylammonium cations migrate through a cation-exchange membrane to the lye chamber, where they combine with hydroxide ions generated at the bipolar membrane to form tetrabutylammonium hydroxide. google.com Sulfuric acid is simultaneously produced in the acid chamber. google.com While this demonstrates a relevant application for a similar salt, there is no specific information on the use of This compound in electrodialysis processes, either as the target compound for separation or as a component in the process itself.

Electrochemical Studies of this compound in Flow Batteries

Redox flow batteries (RFBs) are promising for large-scale energy storage, and non-aqueous RFBs, in particular, offer the potential for higher cell voltages and energy densities. The electrolyte is a key component, containing the redox-active species and a supporting electrolyte to ensure conductivity.

The development of non-aqueous RFBs has seen the investigation of various tetrabutylammonium salts as supporting electrolytes, including tetrabutylammonium hexafluorophosphate. acs.orgresearchgate.net These salts are chosen for their wide electrochemical window and good solubility in organic solvents. Furthermore, the tetrabutylammonium cation has been used to pair with redox-active anions to create novel anolytes for non-aqueous systems. acs.org However, a thorough review of the literature reveals no electrochemical studies where This compound has been employed as a component in a redox flow battery, either as the supporting electrolyte or as part of the redox-active couple. Its performance, stability, and influence on the battery's efficiency and cycle life are therefore unknown.

Integration of Tetrabutylammonium Sulfamate in Deep Eutectic Solvents and Ionic Liquids Research

Tetrabutylammonium (B224687) Sulfamate (B1201201) as a Hydrogen Bond Acceptor (HBA) in Deep Eutectic Solvent Formulations

Deep eutectic solvents are mixtures of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which form a eutectic with a melting point lower than that of the individual components. The formation of DESs is driven by strong hydrogen bonding interactions between the HBA and HBD.

Tetrabutylammonium sulfamate can function as an HBA in DES formulations. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium chloride and tetrabutylammonium bromide, are commonly used as HBAs in the synthesis of DESs. researchgate.netcsic.esnih.gov The sulfamate anion of this compound can participate in hydrogen bonding with various HBDs, such as carboxylic acids, alcohols, and amides. researchgate.netresearchgate.net

The formation of hydrogen bonds between the sulfamate anion and the HBD leads to a disruption of the crystal lattice of the individual components, resulting in a significant depression of the melting point. csic.es The strength of these hydrogen bonds influences the physicochemical properties of the resulting DES. Studies have shown that the nature of the anion in the ammonium salt plays a crucial role in the formation and properties of the DES. researchgate.net For instance, research on various tetrabutylammonium-based DESs has highlighted the impact of the anion on the resulting solvent's properties. researchgate.netacademie-sciences.fr

Tuning of Deep Eutectic Solvent Properties via this compound Content

The properties of a deep eutectic solvent can be finely tuned by adjusting the molar ratio of the hydrogen bond acceptor (HBA) to the hydrogen bond donor (HBD). In the context of this compound-based DESs, varying the concentration of this compound allows for the modulation of key physicochemical properties such as viscosity, density, and conductivity.

Research on analogous tetrabutylammonium-based DESs demonstrates this principle effectively. For example, studies on DESs formed from tetrabutylammonium bromide (TBABr) with various HBDs like ethylene (B1197577) glycol, 1,3-propanediol, and glycerol (B35011) have shown that increasing the proportion of the HBD generally leads to a decrease in viscosity. mdpi.comresearchgate.net Conversely, the density can either increase or decrease depending on the specific HBD used and the resulting molecular packing. mdpi.com In a study of decanoic acid–tetrabutylammonium chloride (DA–TBACl) mixtures, increasing the TBACl content led to a systematic increase in the glass transition temperature, indicating slower relaxation dynamics and higher viscosity. academie-sciences.fr

Table 1: Effect of HBD Percentage on the Physical Properties of TBABr-Based DESs at 303 K

| HBD | HBD Percentage | Density (g·cm⁻³) | Viscosity (mPa·s) |

| Ethylene Glycol | 66.7% | 1.0664 | 151.2 |

| 85.7% | 1.0757 | 19.7 | |

| 1,3-Propanediol | 66.7% | 1.0545 | 219 |

| 85.7% | 1.0523 | 69.8 | |

| 1,5-Pentanediol | 66.7% | 1.0287 | 302.2 |

| 85.7% | 1.0106 | 115.4 | |

| Glycerol | 66.7% | 1.1356 | - |

| 85.7% | 1.1867 | - |

Data adapted from a study on Tetrabutylammonium Bromide (TBABr) based DESs. The trends are illustrative of how component ratios affect DES properties. mdpi.com

Role of this compound in Novel Ionic Liquid Systems

This compound belongs to the class of quaternary ammonium salts, which are foundational in the synthesis of ionic liquids (ILs). mdpi.com Ionic liquids are salts with melting points below 100 °C, and they are recognized for their low volatility, high thermal stability, and tunable physicochemical properties. mdpi.com The properties of an IL are determined by the combination of its cation and anion.

The tetrabutylammonium cation is a common component in many ILs. mdpi.commdpi.com Its bulky and symmetric nature contributes to low lattice energies and, consequently, low melting points. The sulfamate anion, in this context, would play a crucial role in defining the specific characteristics of the resulting IL. The nature of the anion significantly influences properties such as viscosity, polarity, and miscibility with other solvents.

For instance, novel ILs have been synthesized by pairing the tetrabutylammonium cation with various anions, including those derived from purines. mdpi.comnih.gov These studies demonstrated that the resulting ILs exhibited enhanced water solubility compared to their parent purine (B94841) molecules. nih.gov Similarly, tetrabutylammonium-based ILs with sulfonate anions have been developed for applications in hydrocarbon compositions and supercritical carbon dioxide. google.com The specific properties imparted by the sulfamate anion would differentiate this compound-based ILs from those containing more common anions like halides or tetrafluoroborate (B81430).

Applications of this compound-Based Deep Eutectic Solvents as Reaction Media

Deep eutectic solvents are gaining traction as green and sustainable alternatives to conventional volatile organic compounds (VOCs) for various chemical reactions. Their unique properties, such as high thermal stability, low vapor pressure, and the ability to dissolve a wide range of compounds, make them attractive reaction media.

While specific research on this compound-based DESs as reaction media is emerging, the applications of analogous tetrabutylammonium-based DESs are well-documented and provide a strong indication of their potential. For example, DESs based on tetrabutylammonium bromide (TBAB) have been effectively used as a catalytic medium for the cycloaddition of CO2 to epoxides to form cyclic carbonates under mild conditions. researchgate.net This highlights the dual role of the DES as both a solvent and a catalyst.

Furthermore, DESs composed of tetrabutylammonium salts and methacrylic acid have been utilized as "deep eutectic monomers" in photopolymerization reactions. researchgate.net The hydrogen bonding interactions within the DES influence the course of the radical polymerization. Hydrophobic DESs based on tetrabutylammonium bromide and decanoic acid have been employed in extraction processes, such as the extraction of neonicotinoid insecticide residues. nih.gov These examples underscore the versatility of tetrabutylammonium-based DESs, suggesting that those formulated with this compound could find similar applications in synthesis, catalysis, and separation processes. The synthesis of 2-hydroxyphenylbenzimidazole-based scaffolds has also been successfully carried out in DESs, demonstrating their utility in the synthesis of biologically relevant molecules. mdpi.com

Tetrabutylammonium Sulfamate in Materials Science and Engineering

Fabrication of Nanomaterials and Advanced Coatings Using Tetrabutylammonium (B224687) Sulfamate (B1201201)

While the direct application of tetrabutylammonium sulfamate in the fabrication of nanomaterials and advanced coatings is an emerging area of research, related tetrabutylammonium salts have demonstrated significant utility in this domain. For instance, tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) is utilized in the preparation of various nanomaterials and coatings. bloomtechz.com It also finds use in metal surface treatment and anti-corrosion coatings. bloomtechz.com Similarly, tetrabutylammonium sulfate is known to modify material surfaces, aiding in the development of coatings and films with improved adhesion and hydrophobicity. chemimpex.com The presence of the quaternary amine is a key feature that contributes to these properties. sfdchem.com These examples with structurally similar compounds suggest the potential for this compound in these applications, although specific research findings are less prevalent.

Advanced coatings, which include specialized formulations like powder coatings, E-coatings, and military-grade coatings, often rely on chemical additives to achieve desired properties such as corrosion resistance and durability. advcoatingsinc.com The development of novel materials, including those for heritage preservation, sometimes involves the use of tetrabutylammonium salts like tetrabutylammonium fluoride (B91410) (TBAF) in their formulation. mdpi-res.com

Polymer Material Synthesis and Modification with this compound

This compound plays a crucial role as a reagent in advanced organic synthesis, which is fundamental to the creation of specialized polymers and functional materials. A notable application is in the regioselective radical arene amination for the synthesis of ortho-phenylenediamines. organic-chemistry.org These products are critical building blocks for medicinally relevant diazoles, such as benzimidazoles and benzotriazoles, which can be incorporated into more complex polymer structures. organic-chemistry.org

The method leverages noncovalent interactions to overcome common challenges with regioselectivity in radical amination. organic-chemistry.org By using a sulfamate-protected aniline (B41778) as an anionic substrate, an incoming radical cation is guided specifically to the ortho position of the arene. organic-chemistry.org This process, which can be catalyzed by iron, is operationally simple and avoids the need for pre-functionalized substrates, offering a direct route to valuable arylamine compounds. organic-chemistry.org The subsequent cleavage of the sulfamate group yields the desired ortho-phenylenediamine. organic-chemistry.org This technique of modifying polymer building blocks after the main synthesis is a key strategy in developing new polymeric materials. dcu.ie

The synthesis of complex polymer architectures often involves techniques like living radical polymerization, which allows for precise control over the final structure. sigmaaldrich.com Post-polymerization modification is a powerful tool for introducing specific functionalities into a polymer chain, and the use of reagents like this compound in foundational syntheses enables the creation of monomers with unique reactive handles. mdpi.com

Supramolecular Chemistry and Metallohost Systems Involving this compound

The application of this compound in regioselective synthesis is a prime example of supramolecular principles guiding chemical reactions. organic-chemistry.org Supramolecular chemistry revolves around noncovalent interactions—such as hydrogen bonding, electrostatic effects, and host-guest interactions—to control the assembly of molecules into well-defined structures. frontiersin.orgrsc.org

In the synthesis of ortho-phenylenediamines, the anionic sulfamate group on the aniline derivative establishes attractive noncovalent interactions with the incoming aminium radical cation. organic-chemistry.org Mechanistic studies have confirmed that these electrostatic interactions and hydrogen bonding are crucial for directing the amination reaction to the ortho position with high selectivity. organic-chemistry.org The solvent, hexafluoroisopropanol, also plays a role in enhancing this reactivity and regioselectivity. organic-chemistry.org This guided assembly at the molecular level is a hallmark of supramolecular control.

The table below summarizes the reaction details for this synthesis, highlighting the key components that facilitate this supramolecularly-guided reaction.

| Parameter | Description | Reference |

| Substrate | Sulfamate-protected aniline (anionic) | organic-chemistry.org |

| Reagent | NH₂ or NHMe transfer reagent | organic-chemistry.org |

| Catalyst | Iron(II) bromide (FeBr₂) | organic-chemistry.org |

| Key Interaction | Noncovalent electrostatic and hydrogen bonding between the sulfamate group and the aminium radical cation | organic-chemistry.org |

| Solvent | Hexafluoroisopropanol (HFIP) | organic-chemistry.org |

| Outcome | Regioselective synthesis of ortho-phenylenediamines | organic-chemistry.org |

This type of host-guest chemistry, where one molecule (the host, in this case, the sulfamate substrate) influences the reactivity of another (the guest, the radical cation), is fundamental to the development of complex molecular systems and functional materials. nih.gov

Structure-Directing Agent Applications of this compound

Structure-directing agents (SDAs) are crucial in materials synthesis, particularly for creating crystalline molecular structures like zeolites. sacheminc.com These agents, often quaternary ammonium (B1175870) salts, guide the organization of inorganic precursors into specific frameworks. sacheminc.comrsc.org For example, tetrabutylammonium hydroxide (B78521) is used as an SDA for MEL-type zeolites. sacheminc.com The role of the SDA is to act as a template around which the inorganic structure forms. rsc.org

While this compound is not commonly cited in the context of traditional zeolite synthesis, its role in the regioselective synthesis of ortho-phenylenediamines demonstrates its function as a structure-directing agent in a broader sense. organic-chemistry.org In this reaction, the this compound salt facilitates a process where the sulfamate anion guides the incoming radical to a specific position on the aromatic ring. organic-chemistry.org This precise control over the final molecular architecture is analogous to the role of an SDA in templating a crystal lattice. organic-chemistry.orgrsc.org By directing the formation of specific isomers, it ensures the synthesis of the correct molecular building blocks for subsequent applications, such as the creation of bioactive compounds or functional polymers. organic-chemistry.org

Applications in CO2 Capture and Reservoir Technologies Utilizing this compound

Carbon capture, utilization, and storage (CCUS) is a critical technology for reducing greenhouse gas emissions from industrial sources. concawe.eu The most established method for post-combustion CO₂ capture is chemical absorption using amine-based solvents. aaqr.org However, this process has drawbacks, including high energy consumption for solvent regeneration and solvent degradation. aaqr.org

Research is ongoing to develop more efficient and cost-effective capture technologies. These include the chilled ammonia (B1221849) process, which uses an aqueous ammonium carbonate solution to absorb CO₂, and mixed-salt processes that combine potassium carbonate and ammonia solutions. globalccsinstitute.comdoe.gov These advanced solvent systems aim to reduce energy penalties and improve CO₂ loading capacity. doe.gov The captured CO₂ is then compressed and can be transported for use in enhanced oil recovery or for permanent storage in deep geologic formations, such as saline aquifers or depleted oil and gas reservoirs. dakotagas.com While various chemical agents are being explored to optimize these processes, the specific use of this compound in CO₂ capture and reservoir technologies is not detailed in the available research literature.

Computational and Theoretical Studies of Tetrabutylammonium Sulfamate

Density Functional Theory (DFT) Investigations of Tetrabutylammonium (B224687) Sulfamate (B1201201) Molecular Structure and Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. tuwien.ac.at It is widely employed to determine molecular geometries, energies, and interaction potentials.

While specific DFT studies exclusively on tetrabutylammonium sulfamate are not widely documented in publicly available literature, extensive research on the tetrabutylammonium (TBA⁺) cation and its interaction with various anions, including the structurally similar sulfate (B86663) anion (SO₄²⁻), provides a strong basis for understanding the sulfamate system.

DFT calculations, such as those at the B3LYP/6-31G* level, have been instrumental in determining the partial atomic charges of the TBA⁺ ion. rsc.org These calculations reveal the distribution of the positive charge, which is crucial for understanding its electrostatic interactions with anions and solvent molecules. rsc.org For instance, studies on the interaction of TBA⁺ with 22 different inorganic anions showed a common structural motif where the anion is nestled within the pocket created by the butyl chains of the cation. acs.org This "pincer" like conformation is a result of a combination of electrostatic forces and van der Waals interactions.

In the context of anion binding, DFT has been used to model the complexation of sulfate anions by organic receptors in the presence of the TBA⁺ counterion. researchgate.net These studies help elucidate the hydrogen bonding networks and conformational changes that govern molecular recognition. researchgate.net Furthermore, DFT has been applied to investigate reaction mechanisms where TBA⁺ salts are involved. For example, in cyanosilylation reactions using tetrabutylammonium cyanide, DFT calculations revealed that transition-state stabilization occurs through cation-π interactions between the TBA⁺ ion and aromatic substrates.

Computational investigations into hydrogen abstraction by the sulfate radical anion (SO₄⁻•) also utilize DFT to predict reaction barriers and regioselectivity. nih.gov These studies show that solvent effects significantly lower the activation energy, and the calculations successfully predict which hydrogen atoms in a molecule are most likely to be abstracted, a finding that supports experimental observations. nih.gov

Table 1: Representative DFT Investigation Parameters for Tetrabutylammonium Salts

| Parameter | Method/Basis Set | Application | Reference |

|---|---|---|---|

| Partial Charges | B3LYP/6-31G* | Force field development for MD simulations | rsc.org |

| Ion Pair Structures | Not Specified | Investigation of interaction motifs with inorganic ions | acs.org |

| Reaction Mechanism | DFT/B3LYP | Transition-state stabilization analysis |

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

MD simulations have been extensively used to study systems containing the tetrabutylammonium (TBA⁺) cation, often paired with surfactant anions like dodecyl sulfate (DS⁻). nih.govresearchgate.net These all-atom simulations provide detailed insights into structural and dynamic properties such as micelle formation, ion distribution, and hydration. nih.govresearchgate.net Studies show that the TBA⁺ counterion significantly influences the properties of dodecyl sulfate micelles. The length of the alkyl chains on the tetraalkylammonium cation affects the size and compactness of the resulting micelle. nih.gov Specifically, TBA⁺ can form mixed micelles with DS⁻, with a favorable interaction pattern involving the penetration of two of the TBA⁺ alkyl chains into the micelle's hydrophobic core. nih.gov

In another application, MD simulations were employed to understand the dissolution of lignin (B12514952) in TBA⁺-based ionic liquids. escholarship.org The simulations revealed that the structural and dynamic properties of these ionic liquids, including interaction energies and contact probabilities with lignin, are key to their effectiveness as solvents. escholarship.org These findings highlight the potential of TBA⁺-based systems in biomass processing.

The simulations rely on force fields, which are sets of parameters describing the potential energy of the system. The accuracy of these force fields is critical, and they are often developed using data from DFT calculations, such as partial charges and bond parameters. rsc.org

Table 2: Structural Properties of Dodecyl Sulfate (DS⁻) Micelles with Different Counterions from MD Simulations

| Counterion | Micelle Radius (Rs) | Solvent Accessible Surface Area (SASA) | Key Finding | Reference |

|---|---|---|---|---|

| Tetramethylammonium (TMA⁺) | Most compact | Lower | Forms the most compact micelle structure | nih.gov |

| Tetraethylammonium (TEA⁺) | Intermediate | Intermediate | Radius increases with alkyl chain length | nih.gov |

| Tetrapropylammonium (TPA⁺) | Intermediate | Intermediate | Radius increases with alkyl chain length | nih.gov |

Prediction of Catalytic Activity and Reaction Pathways for this compound

Computational methods are increasingly used to predict the catalytic activity of compounds and to elucidate potential reaction pathways, thereby guiding experimental work. Tetrabutylammonium salts, particularly tetrabutylammonium hydrogen sulfate (TBAHS), are well-known as effective phase-transfer catalysts (PTCs). researchgate.net They facilitate reactions between reactants located in different immiscible phases (e.g., water and an organic solvent) by transporting one of the reactants across the phase boundary.

The catalytic performance of TBAHS has been demonstrated in various organic syntheses, including N-alkylation, cyclization, and oxidation reactions. The prediction of this activity often involves understanding the ion-pairing mechanism and the stability of reaction intermediates, which can be modeled using quantum chemical calculations.

DFT calculations are a key tool for predicting reaction pathways. For example, studies on hydrogen abstraction reactions by the sulfate radical anion have used DFT to calculate the energy barriers for different pathways, thereby predicting the regioselectivity of the reaction. nih.gov These theoretical predictions were found to be consistent with known experimental outcomes for similar reactions. nih.gov Modern approaches also leverage machine learning (ML) and artificial intelligence (AI) to predict catalytic activity based on large datasets of experimental results, offering a powerful tool for discovering new catalysts. nih.gov

While specific predictive studies for this compound are not prominent, the principles derived from studies on TBAHS and other TBA⁺ salts are directly applicable. The catalytic cycle in phase-transfer catalysis involves the exchange of the anion at the interface, and the properties of the sulfamate anion would govern its efficiency in this process compared to other anions like hydrogen sulfate or chloride.

Solvation Dynamics of this compound in Complex Chemical Media

Solvation dynamics refers to the process of reorganization of solvent molecules around a solute following a change in the solute's charge distribution, typically after electronic excitation. uni-hamburg.de This process is fundamental to the progress of chemical reactions in solution. uni-hamburg.de

The study of solvation dynamics in molten salts, which can be considered the limit of ionic solutions with the solvent removed, provides unique insights into ion-ion and ion-solute interactions. Time-resolved fluorescence spectroscopy is a primary experimental technique for probing these dynamics.

A study on the solvation dynamics of the fluorescent probe coumarin (B35378) 153 in molten tetrabutylammonium hydrogen sulfate (TBAHS), a close analogue of this compound, revealed complex relaxation behavior. acs.org The relaxation of the solvation energy was found to be biphasic, with two distinct timescales.

Table 3: Stokes Shift Relaxation Times for Coumarin 153 in Molten Tetrabutylammonium Hydrogen Sulfate

| Component | Relaxation Time (ps) | Description | Reference |

|---|---|---|---|

| Short | ~40 | Attributed to initial, rapid solvent response | acs.org |

These results indicate a multi-step relaxation process. The initial fast component is likely due to small-scale, local motions of the ions, while the slower component reflects larger-scale, cooperative reorganization of the molten salt structure around the excited probe molecule. The study also noted that the steady-state emission spectrum of the probe was strongly dependent on the size of the tetraalkylammonium cation, indicating that the cation is a key determinant of the local solvent environment. acs.org MD simulations can complement these experimental findings by providing an atomistic picture of the solvent reorganization and decomposing the relaxation into contributions from different molecular components. uni-halle.de

Advanced Analytical and Spectroscopic Characterization Approaches for Tetrabutylammonium Sulfamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies of Tetrabutylammonium (B224687) Sulfamate (B1201201)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like tetrabutylammonium sulfamate. omicsonline.orgsolubilityofthings.com It provides detailed information about the molecular structure, dynamics, and interactions in solution. solubilityofthings.com

Structural Elucidation: ¹H and ¹³C NMR spectra are fundamental in confirming the identity and purity of this compound. The ¹H NMR spectrum of the tetrabutylammonium cation typically exhibits characteristic signals for the butyl chains. Due to the high degree of molecular symmetry, simplified patterns are often observed. rsc.org The chemical shifts (δ) provide information about the electronic environment of the protons. solubilityofthings.com For instance, in a study involving a soluble polyelectrolyte with tetrabutylammonium as the counterion, the ¹H NMR spectrum in DMSO-d6 showed a multiplet between δ 3.25 and 2.97 ppm corresponding to the 16 protons of the methylene (B1212753) groups adjacent to the nitrogen atom. rsc.org Similarly, the ¹³C NMR spectrum provides distinct signals for the different carbon atoms within the butyl chains.

Interaction Studies: NMR is also invaluable for studying the interactions of the tetrabutylammonium cation. For example, ¹H NMR titration experiments can be used to investigate the binding of the sulfamate anion or the tetrabutylammonium cation with other molecules. Changes in chemical shifts upon the addition of a binding partner can indicate the formation of a complex and provide information on the binding strength. In a study of a hexa-urea receptor, ¹H NMR titration with tetrabutylammonium sulfate (B86663) in a DMSO-d6/D₂O mixture indicated a strong binding constant of over 10⁴ M⁻¹. researchgate.net Two-dimensional NMR techniques, such as COSY and HSQC, can further elucidate through-bond and through-space correlations, providing deeper insights into the conformation and interactions of the molecule. solubilityofthings.comscribd.com

Interactive Data Table: Representative ¹H NMR Data for Tetrabutylammonium Cation

| Protons | Chemical Shift (ppm) | Multiplicity | Solvent |

| N-CH₂- | 3.25 - 2.97 | m | DMSO-d6 |

| -CH₂- | 1.55 | p | DMSO-d6 |

| -CH₂- | 1.29 | q | DMSO-d6 |

| -CH₃ | 1.20 - 0.95 | m | DMSO-d6 |

Data adapted from a study on a conjugated polyelectrolyte with tetrabutylammonium counterions. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding and Functional Group Analysis in this compound Systems

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding, in systems containing this compound.

Functional Group Analysis: The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of both the tetrabutylammonium cation and the sulfamate anion. The C-H stretching vibrations of the butyl chains in the tetrabutylammonium cation are typically observed in the 2800-3000 cm⁻¹ region. The sulfamate anion (H₂NSO₃⁻) exhibits characteristic bands for S=O and S-N stretching, as well as N-H bending vibrations. For comparison, in a study of the ammonium (B1175870) sulfamate–urea (B33335) system, absorption bands between 3500 and 2800 cm⁻¹ were attributed to NH₃⁺ and NH₂ vibrations. nih.gov

Hydrogen Bonding Studies: FTIR is particularly useful for investigating hydrogen bonding interactions involving the sulfamate anion. The positions and shapes of the N-H and S=O stretching bands can shift upon the formation of hydrogen bonds. For instance, in a study of a glycosyl 1,4-dihydropyridine, an N-H...O type intermolecular hydrogen bond was observed. researchgate.net These shifts provide valuable information about the strength and nature of the hydrogen-bonding network in the crystalline state or in solution.

Interactive Data Table: Typical FTIR Absorption Regions for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| C-H (in butyl chains) | Stretching | 2800-3000 |

| N-H (in sulfamate) | Stretching | 3200-3400 |

| S=O (in sulfamate) | Stretching | 1200-1350 |

| S-N (in sulfamate) | Stretching | 1000-1100 |

X-ray Diffraction (XRD) for Crystalline Structure Analysis of this compound Compounds

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. ulisboa.pt

Single-Crystal XRD: Single-crystal X-ray diffraction analysis of a suitable crystal of a this compound compound can reveal its precise crystal structure. This includes the conformation of the tetrabutylammonium cation and the geometry of the sulfamate anion. For example, a study on the crystal structure of a sulfate complex with a synthetic receptor in the presence of tetrabutylammonium sulfate revealed a C₃-symmetric encapsulated sulfate complex. researchgate.net The tetrabutylammonium cation often adopts a cross-like conformation. researchgate.net The analysis also details the packing of the ions in the crystal lattice and the nature of intermolecular forces, such as hydrogen bonds and van der Waals interactions.

Powder XRD: X-ray Powder Diffraction (XRPD) is used to characterize the crystalline form of a bulk sample. The resulting diffraction pattern is a fingerprint of the specific crystalline phase. usp.org It can be used to identify the crystalline form of this compound and to assess its purity. The positions and intensities of the diffraction peaks are determined by the crystal lattice and the arrangement of atoms within the unit cell. usp.org

Interactive Data Table: Example Crystallographic Data for a Tetrabutylammonium Complex

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P3 |

| a (Å) | 14.2706(7) |

| b (Å) | 20.6904(9) |

| c (Å) | 39.970(2) |

| α (°) | 89.316(4) |

| β (°) | 88.638(4) |

| γ (°) | 87.801(4) |

Data adapted from a study on a tetrabutylammonium perchlorate (B79767) crystal structure, illustrating typical parameters obtained from XRD. researchgate.net

Mass Spectrometry Techniques in Mechanistic Studies of this compound Reactions

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of molecules and for elucidating reaction mechanisms by identifying reaction intermediates and products.

Molecular Weight and Fragmentation: Mass spectrometry of this compound would show a prominent peak for the tetrabutylammonium cation ([C₁₆H₃₆N]⁺) in positive ion mode, with a mass-to-charge ratio (m/z) of approximately 242.46. nih.gov The sulfamate anion (H₂NSO₃⁻) could be detected in negative ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. rsc.org Fragmentation patterns, typically induced by techniques like collision-induced dissociation (CID), can provide structural information. nih.gov

Mechanistic Studies: In the context of reaction mechanisms, MS can be used to identify intermediates and products, thereby providing insights into the reaction pathway. For instance, when this compound is used as a reagent or catalyst, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) MS can be coupled with liquid chromatography (LC-MS) to monitor the reaction mixture over time. researchgate.netscribd.com This allows for the identification of transient species and helps in constructing a detailed reaction mechanism. A challenge in coupling ion-pair chromatography with ESI-MS is the signal suppression caused by non-volatile ion-pairing reagents like tetrabutylammonium salts; however, methods using a post-column suppressor can overcome this issue. researchgate.netscribd.com

Interactive Data Table: Mass Spectrometry Data for the Tetrabutylammonium Cation

| Ion | Formula | Calculated m/z | Ionization Mode |

| Tetrabutylammonium | [C₁₆H₃₆N]⁺ | 242.2848 | Positive |

Data derived from PubChem for the tetrabutylammonium cation. nih.gov

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy) Applied to this compound

Electrochemical techniques are employed to study the redox properties and interfacial behavior of systems containing this compound, which often serves as a supporting electrolyte in non-aqueous electrochemistry.

Cyclic Voltammetry (CV): Cyclic voltammetry is used to investigate the electrochemical behavior of species in solution. When this compound is used as a supporting electrolyte, it provides a medium for electrochemical reactions to occur by ensuring conductivity and minimizing ohmic drop. The potential window of the electrolyte is a crucial parameter, and tetrabutylammonium salts generally offer a wide electrochemical window. In a study on lead-acid batteries, the addition of tetrabutylammonium hydrogen sulfate (TBAHS) to the electrolyte was shown to increase the oxidation and reduction peak currents of PbO. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for characterizing the impedance of electrochemical systems, providing information about processes such as charge transfer resistance, double-layer capacitance, and diffusion. In the context of materials science, when a substance is evaluated in a device, tetrabutylammonium salts like tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) in acetonitrile (B52724) are often used as the electrolyte for measurements. rsc.org

Interactive Data Table: Common Applications of Electrochemical Techniques with Tetrabutylammonium Salts

| Technique | Application | Information Gained |